Methyl (2S)-1-tert-Boc-2,4,4-trimethylpyroglutamate
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Overview
Description
Methyl (2S)-1-tert-Boc-2,4,4-trimethylpyroglutamate is a synthetic organic compound used in various chemical and pharmaceutical applications. It is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a pyroglutamate core. This compound is often utilized in the synthesis of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-1-tert-Boc-2,4,4-trimethylpyroglutamate typically involves the protection of the amino group of pyroglutamic acid with a tert-butoxycarbonyl (Boc) group. The process generally includes the following steps:
Protection of the Amino Group: Pyroglutamic acid is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected pyroglutamic acid.
Esterification: The Boc-protected pyroglutamic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-1-tert-Boc-2,4,4-trimethylpyroglutamate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid, sodium hydroxide.
Deprotection: Trifluoroacetic acid, dichloromethane.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Hydrolysis: Pyroglutamic acid.
Deprotection: 2,4,4-trimethylpyroglutamic acid.
Substitution: Substituted pyroglutamates depending on the nucleophile used.
Scientific Research Applications
Methyl (2S)-1-tert-Boc-2,4,4-trimethylpyroglutamate is widely used in scientific research, particularly in:
- **Biology
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-12(2,3)20-11(18)15-9(16)13(4,5)8-14(15,6)10(17)19-7/h8H2,1-7H3/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVMCYMKHUPYFL-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(C1=O)C(=O)OC(C)(C)C)(C)C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC(C(=O)N1C(=O)OC(C)(C)C)(C)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652643 |
Source
|
Record name | 1-tert-Butyl 2-methyl (2S)-2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217662-00-4 |
Source
|
Record name | 1-tert-Butyl 2-methyl (2S)-2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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